molecular formula C20H21N3O2S2 B2626708 (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1170133-79-5

(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2626708
CAS No.: 1170133-79-5
M. Wt: 399.53
InChI Key: ISIJSVBSKJKPIY-UHFFFAOYSA-N
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Description

(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Biological Activity

The compound (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex hybrid structure that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

Structure and Synthesis

The compound features a 1,3,4-thiadiazole ring linked to a piperidine moiety and a thiophene group. The structural configuration is crucial for its biological activity. The synthesis typically involves multi-step reactions where the thiadiazole ring is formed through cyclization reactions involving appropriate precursors.

Biological Activity Overview

  • Antimicrobial Activity
    • Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that modifications at the 2-position of the thiadiazole ring can enhance antibacterial activity. For instance, compounds with amino or thioxo substitutions have demonstrated improved efficacy against Gram-positive and Gram-negative bacteria .
    • In vitro tests reveal that certain thiadiazole derivatives possess minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
  • Anticancer Activity
    • The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For example, derivatives with specific substitutions were found to inhibit the proliferation of human cancer cell lines such as HL-60 (human leukemia) and L1210 (mouse lymphocytic leukemia) with IC50 values as low as 0.15 μM .
    • Mechanistic studies indicate that these compounds may induce apoptosis and affect the cell cycle in cancer cells, making them promising candidates for further development .
  • Antiviral Activity
    • Some thiadiazole derivatives have shown antiviral properties, particularly against plant viruses like Tobacco Mosaic Virus (TMV). Compounds exhibiting high induction activity suggest potential applications in agricultural biotechnology .

Case Studies

Several studies provide insights into the biological activity of compounds similar to this compound:

StudyCompoundActivityFindings
Zheng et al. (2021)1,3,4-thiadiazole derivativesAntiviralShowed significant anti-TMV activity with induction potencies exceeding those of standard drugs .
ResearchGate Study (2023)Various thiadiazolesAnticancerDemonstrated IC50 values as low as 0.15 μM against HL-60 cells .
MDPI Review (2020)Thiadiazole derivativesAntimicrobialHighlighted moderate-to-good antibacterial activities against multiple strains .

Properties

IUPAC Name

[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-16-6-4-14(5-7-16)13-18-21-22-19(27-18)15-8-10-23(11-9-15)20(24)17-3-2-12-26-17/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIJSVBSKJKPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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